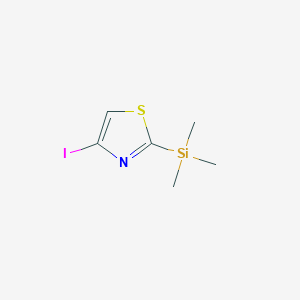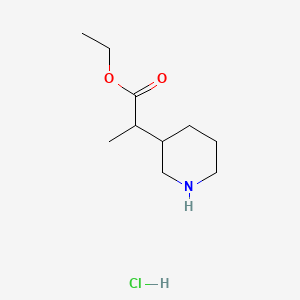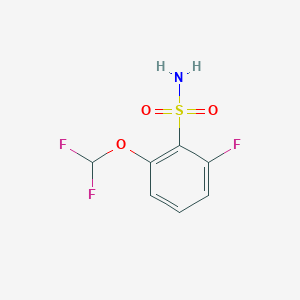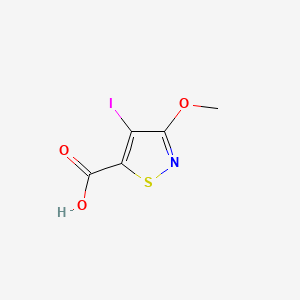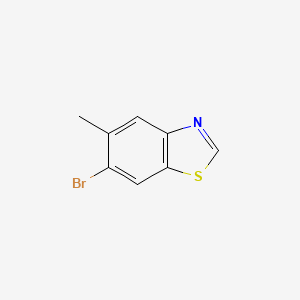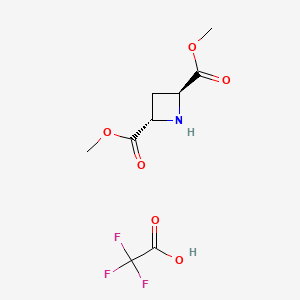
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and two carboxylate groups. The addition of trifluoroacetic acid enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethyl malonate with an appropriate amine to form the azetidine ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of trifluoroacetic acid in the reaction mixture helps to stabilize the intermediate compounds and improve the overall efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of carboxylate groups allows for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- rac-2,4-dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate
- rac-2,4-dimethyl (2R,4R)-1-phenylazetidine-2,4-dicarboxylate
Uniqueness
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of trifluoroacetic acid, which enhances its stability and reactivity. This makes it distinct from other azetidine derivatives and valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H12F3NO6 |
|---|---|
Peso molecular |
287.19 g/mol |
Nombre IUPAC |
dimethyl (2S,4S)-azetidine-2,4-dicarboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11NO4.C2HF3O2/c1-11-6(9)4-3-5(8-4)7(10)12-2;3-2(4,5)1(6)7/h4-5,8H,3H2,1-2H3;(H,6,7)/t4-,5-;/m0./s1 |
Clave InChI |
ABDBFPZKTOLFMI-FHAQVOQBSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@H](N1)C(=O)OC.C(=O)(C(F)(F)F)O |
SMILES canónico |
COC(=O)C1CC(N1)C(=O)OC.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B13457325.png)
![Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13457327.png)
